9-Diazo-9H-thioxanthene

Description

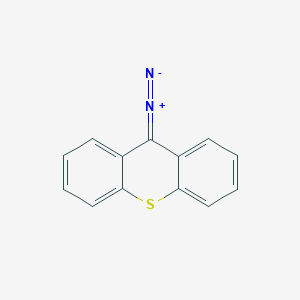

Structure

2D Structure

3D Structure

Properties

CAS No. |

23619-77-4 |

|---|---|

Molecular Formula |

C13H8N2S |

Molecular Weight |

224.28 g/mol |

IUPAC Name |

9-diazothioxanthene |

InChI |

InChI=1S/C13H8N2S/c14-15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8H |

InChI Key |

LSHYFRWUYRTWEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=[N+]=[N-])C3=CC=CC=C3S2 |

Origin of Product |

United States |

Synthetic Methodologies for 9 Diazo 9h Thioxanthene

Classical Approaches for Diazo Compound Generation

The synthesis of 9-Diazo-9H-thioxanthene has traditionally been achieved through well-established methods in organic chemistry. These approaches primarily involve the transformation of a carbonyl or thiocarbonyl group at the 9-position of the thioxanthene (B1196266) core into the desired diazo functionality.

Oxidation of Thioxanthone Hydrazone Derivatives

A principal route to this compound involves the oxidation of thioxanthone hydrazone. This method is a common strategy for the synthesis of various diazo compounds. beilstein-journals.orgnih.gov

The oxidation of hydrazones to their corresponding diazo compounds can be accomplished using a variety of oxidizing agents. researchgate.net Among these, activated manganese dioxide (MnO₂) is a frequently employed reagent for this transformation. The reaction involves treating the thioxanthone hydrazone with activated MnO₂ in a suitable solvent.

Other oxidizing agents have also been explored for the synthesis of diazo compounds from hydrazones. For instance, copper-catalyzed aerobic oxidation provides a mild and efficient alternative. acs.orgthieme-connect.com This method utilizes a Cu(OAc)₂/pyridine (B92270) catalyst system and molecular oxygen from the air as the terminal oxidant, offering a green approach with water as the only byproduct. acs.org

| Oxidizing Agent System | Key Features |

| Activated Manganese Dioxide (MnO₂) | Commonly used, effective for hydrazone oxidation. researchgate.net |

| Copper(II) acetate (B1210297)/Pyridine/O₂ | Mild conditions, uses air as the oxidant, environmentally friendly. acs.orgthieme-connect.com |

The oxidation of a hydrazone to a diazo compound is believed to proceed through a series of single electron transfer (SET) steps. In the case of electrochemical oxidation, the process can be initiated by the anodic generation of a radical species that reacts with the hydrazone. beilstein-journals.org A subsequent SET oxidation and deprotonation lead to the final diazo product. beilstein-journals.org

In copper-catalyzed systems, kinetic studies suggest that the rate-limiting step is the deprotonation of the copper-coordinated hydrazone by a base, such as pyridine. thieme-connect.com The basicity of the pyridine derivative has been shown to correlate with the reaction rate. thieme-connect.com

Conversion of 9H-Thioxanthene-9-thione to Hydrazones

An alternative pathway to this compound begins with the thionation of thioxanthone, followed by conversion of the resulting thione to the hydrazone.

Lawesson's reagent is a widely used and effective thionating agent for converting carbonyl compounds, such as ketones and amides, into their corresponding thiocarbonyls. nih.govorganic-chemistry.orgnumberanalytics.com The reaction of thioxanthone with Lawesson's reagent in a suitable solvent, like toluene (B28343) or xylene, yields 9H-thioxanthene-9-thione. numberanalytics.comwikipedia.org

The mechanism of thionation with Lawesson's reagent involves the dissociation of the reagent into a reactive dithiophosphine ylide. organic-chemistry.orgwikipedia.org This intermediate then reacts with the carbonyl group to form a thiaoxaphosphetane intermediate, which subsequently collapses to form the thiocarbonyl and a stable phosphorus-oxygen double bond. organic-chemistry.orgresearchgate.net

Once 9H-thioxanthene-9-thione is obtained, it can be converted to the corresponding hydrazone. This is typically achieved by reacting the thione with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol. rug.nl The resulting thioxanthone hydrazone can then be oxidized to this compound as described in the previous sections.

Emerging Synthetic Strategies for this compound Scaffolds

Recent advancements in synthetic methodology have opened new avenues for the formation and utilization of diazo compounds, with a focus on milder and more selective reaction conditions. These emerging strategies hold promise for the synthesis of this compound and its derivatives.

Red-Light Activated Synthesis Pathways

The use of visible light, particularly red light, to initiate chemical reactions is a rapidly growing area of research due to its potential for reduced phototoxicity and deeper light penetration compared to higher-energy UV or blue light. rsc.orgrsc.orgchemrxiv.orgresearchgate.netnih.gov While direct red-light activation of this compound has not been specifically detailed, the principles established for other diazo compounds are applicable.

The activation of diazo compounds with red light can occur through several mechanisms:

Direct Photolysis: If the diazo compound has a suitable chromophore that absorbs in the red region of the spectrum, direct irradiation can lead to the extrusion of nitrogen gas and the formation of a carbene intermediate.

Photosensitization: A photosensitizer, a molecule that absorbs red light and then transfers the energy to the diazo compound, can be employed to initiate the reaction.

Photoredox Catalysis: A photoredox catalyst can absorb red light and engage in an electron transfer process with the diazo compound, leading to its decomposition.

Recent studies have demonstrated the successful red-light-mediated activation of various structurally diverse diazoalkanes using these photochemical tools. rsc.orgresearchgate.net For instance, the use of porphyrins as photosensitizers has enabled the activation of diazo compounds under red light. researchgate.net This approach could potentially be adapted for the in-situ generation and reaction of this compound, offering a milder alternative to traditional thermal methods.

Table 1: Red-Light Activated Reactions of Diazo Compounds

| Activation Method | Catalyst/Sensitizer (B1316253) | Light Source | Substrate Scope | Key Findings | Reference |

|---|---|---|---|---|---|

| Direct Photolysis | None | Red LEDs | Diazoalkanes with bathochromically shifted absorption | Structural modification of the diazoalkane can enable direct activation with low-energy light. | rsc.org |

| Photosensitization | Porphyrins (e.g., H2TPP) | Red LEDs | Aryl-diazo esters | Porphyrins can effectively transfer energy from red light to induce carbene formation. | researchgate.net |

| Photoredox Catalysis | Rose Bengal / H2TPP | Yellow/Red LEDs | Donor/acceptor diazoalkanes | Diazo compounds can act as radical acceptors in photocatalytic cycles. | rsc.org |

Metal-Catalyzed Diazo Compound Formation

Transition metal catalysis offers a powerful tool for the synthesis and subsequent reaction of diazo compounds. nih.govrsc.orgrsc.orgnih.govacs.org While a specific metal catalyst for the direct formation of this compound from a non-diazo precursor is not established, metal catalysts are extensively used to generate metal-carbene intermediates from diazo compounds, which then undergo a variety of useful transformations.

The in-situ generation of a diazo compound followed by a metal-catalyzed reaction is a common strategy. In the context of the Bamford-Stevens reaction, the intermediate diazo compound can be intercepted by a transition metal catalyst, such as those based on rhodium or copper, to form a metal-carbene species. This reactive intermediate can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions with high selectivity.

For example, rhodium-catalyzed reactions of diazo compounds are well-known for their ability to effect C-H insertion and cyclopropanation reactions. rsc.org The general principle involves the reaction of the diazo compound with a rhodium(II) catalyst to generate a rhodium-carbene, which is the key reactive species.

Table 2: Metal-Catalyzed Reactions Involving Diazo Compounds

| Metal Catalyst | Diazo Precursor | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Rhodium(II) carboxylates | Various diazo compounds | C-H Insertion, Cyclopropanation | High efficiency and selectivity for the formation of complex molecular architectures. | rsc.org |

| Copper complexes | 2-Diazo-2-sulfamoylacetamides | Intramolecular C-H Insertion | Effective for the synthesis of nitrogen-containing heterocycles. | nih.gov |

| Palladium complexes | Hydrazones (in-situ diazo formation) | Si-H Insertion | Proceeds via oxidative addition of the silane (B1218182) to the palladium(0) center followed by reaction with the diazo compound. | nih.gov |

| Copper(I) with SPSiBox ligands | α-Trifluoromethyl diazo compounds | Enantioselective Ge-H and Si-H Insertion | Provides access to enantioenriched organogermanes and organosilanes with high enantioselectivity. | acs.org |

The application of these metal-catalyzed strategies to this compound would open up new possibilities for the functionalization of the thioxanthene core, enabling the synthesis of a wide range of novel derivatives with potential applications in materials science and medicinal chemistry.

Reactivity and Reaction Mechanisms of 9 Diazo 9h Thioxanthene

Nitrogen Extrusion Pathways

The loss of dinitrogen from 9-Diazo-9H-thioxanthene is a key step in many of its reactions, leading to the formation of a carbene. This process can be initiated through thermal, photochemical, or metal-catalyzed pathways.

The thermal decomposition of this compound results in the extrusion of nitrogen gas (N₂) to produce the corresponding carbene, 9-thioxanthenylidene. This reactive intermediate can then undergo various reactions, including dimerization to form 9,9'-bithioxanthenylidene. The stability of the diazo compound is such that in some reactions, elevated temperatures are required to induce this decomposition and subsequent carbene-mediated transformations. For instance, reactions with less reactive thioketones may necessitate heating to facilitate the desired reaction pathway, which can compete with the thermal decomposition of the diazo compound.

Photochemical decomposition, often achieved through laser flash photolysis, provides an alternative route to generate 9-thioxanthenylidene from this compound. researchgate.net Upon irradiation with light of a suitable wavelength, the diazo compound absorbs energy, leading to the cleavage of the carbon-nitrogen bond and the release of molecular nitrogen. This method allows for the generation of the carbene under milder conditions than thermal decomposition. Laser flash photolysis studies are instrumental in observing the transient species involved in these photochemical processes and understanding their reactivity. researchgate.netias.ac.innih.gov The triplet excited state of related thioxanthone derivatives has been investigated using this technique, revealing solvent-dependent lifetimes and the formation of ketyl radicals in the presence of hydrogen donors. researchgate.net

The decomposition of diazo compounds can be effectively catalyzed by various transition metals, most notably rhodium and copper complexes. rsc.orgrsc.orgepa.govdntb.gov.ua In these reactions, the diazo compound coordinates to the metal center, leading to the formation of a metal carbene or carbenoid species. These intermediates exhibit reactivity that is often distinct from and more selective than that of the free carbene generated through thermal or photochemical methods. For example, rhodium(II) acetate (B1210297) is a common catalyst for such transformations, enabling a range of synthetic applications. While specific studies on the metal-catalyzed decomposition of this compound are not extensively detailed in the provided context, the general principles of metal-catalyzed reactions of diazo compounds with various substrates, including olefins, acetylenes, and arenes, involve selective electrophilic carbenic or ylidic processes. epa.gov

Cycloaddition Reactions

In addition to nitrogen extrusion, this compound can undergo cycloaddition reactions where the diazo group acts as a 1,3-dipole. wikipedia.orgnih.gov

This compound can react with thioketones in a 1,3-dipolar cycloaddition fashion. nih.govuzh.chscilit.comuzh.ch In these reactions, the diazo compound adds across the carbon-sulfur double bond of the thioketone. This type of reaction is a powerful method for the synthesis of five-membered heterocyclic rings. wikipedia.orgnih.gov The reaction with 9H-thioxanthene-9-thione, for instance, proceeds at room temperature. uzh.ch

The reaction of diazo compounds with thioketones can lead to different products depending on the specific reactants and conditions. For example, the reaction of ethyl diazoacetate with various thioketones can yield 1,3-dithiolane (B1216140) carboxylates with differing regiochemistry or, in the case of sterically hindered thioketones, thiiranes. uzh.ch

The initial step in the 1,3-dipolar cycloaddition of a diazoalkane to a thioketone is the formation of a five-membered heterocyclic intermediate, a thiadiazoline. mdpi.com These intermediates, specifically 1,3,4-thiadiazolines, are often unstable. They can readily lose molecular nitrogen to form a thiocarbonyl ylide, which can then undergo a 1,3-dipolar electrocyclization to yield a stable thiirane (B1199164). Alternatively, the thiadiazoline can undergo cycloreversion back to the starting materials or rearrange. The instability of these intermediates means they are typically not isolated but are inferred from the final products of the reaction. The synthesis of spiro-cyclopropane derivatives, for example, can proceed through the photochemical diazotization of pyrazoline derivatives, which are themselves formed via 1,3-dipolar cycloaddition of diazoalkanes to alkenes. mdpi.com

1,3-Dipolar Cycloadditions with Thioketones

Regioselectivity and Stereoselectivity in Cycloadditions

The cycloaddition reactions of this compound are noted for their diverse reactivity. The bulky nature of the thioxanthene (B1196266) moiety plays a crucial role in directing the approach of the dipolarophile, thereby influencing the regioselectivity and stereoselectivity of the reaction.

Reactions with Carbonyl Compounds

This compound participates in the Barton-Kellogg olefination, a powerful method for the synthesis of sterically hindered alkenes. In this reaction, the diazo compound reacts with a thioketone to form a spiro-thiirane intermediate. Subsequent desulfurization of this intermediate, typically with a phosphine (B1218219) reagent, yields the corresponding alkene.

A key application of this is the reaction of this compound with azatriangulene thioketones. scribd.comacs.orgdatapdf.com The process involves an initial 1,3-dipolar cycloaddition to form an intermediate thiadiazoline, which then loses nitrogen gas to yield a sterically encumbered spiro-thiirane. This episulfide is then treated with triphenylphosphine (B44618) to extrude sulfur, affording the final olefinated product. acs.orgdatapdf.com

Table 1: Barton-Kellogg Reaction of this compound with Azatriangulene Thioketones acs.orgdatapdf.com

| Thioketone Reactant | Diazo Compound | Reaction Steps | Intermediate | Final Product |

| Azatriangulene thioketone | This compound | 1. Cycloaddition (THF, Toluene (B28343), 0 °C, 1.5 h) | Spiro-thiirane | Arylvinylidene-bridged heteratriangulene |

| 2. Desulfurization (PPh₃, xylene, 135 °C, 21 h) |

Reactions with Alkynes and Alkenes

This compound undergoes cycloaddition reactions with activated alkynes. For instance, its reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a notable transformation that highlights its utility in forming complex heterocyclic systems. scribd.comacs.orgdatapdf.com

Insertion Reactions

The generation of a carbene from this compound allows for its participation in various insertion reactions, most notably into O-H bonds.

O-H Insertion Reactions

This compound has been utilized in O-H insertion reactions, a process that can be initiated photochemically. rsc.orgresearchgate.net While specific examples detailing substrates and yields are not extensively documented in the reviewed literature, the synthesis of the diazo compound has been developed with its subsequent use in O-H insertion reactions explicitly mentioned as the intended application. rsc.orgresearchgate.net This suggests its utility in forming ether linkages from alcohols.

C-H Insertion Reactions

While the carbene derived from this compound is a logical candidate for C-H insertion reactions, specific examples involving this particular compound are not well-documented in the surveyed scientific literature. The general principles of carbene C-H insertion, which are well-established for other diazo compounds, suggest that intramolecular insertions would be favored, particularly for the formation of five-membered rings. squarespace.comwikipedia.org The regioselectivity of such hypothetical reactions would be influenced by the bond strengths of the available C-H bonds (tertiary > secondary > primary) and the steric accessibility of these bonds. squarespace.comwikipedia.org Catalysts, typically based on rhodium or copper, are often employed to modulate the reactivity and selectivity of these transformations. wikipedia.org

Cascade and Multicomponent Reactions Initiated by this compound

Detailed studies outlining cascade or multicomponent reactions specifically initiated by this compound are not prevalent in the reviewed literature. However, the fundamental reactivity of this compound suggests its potential as a component in such reaction sequences. For example, an anionic cascade reaction has been developed for the synthesis of pentacyclic systems, and while not directly employing this compound, it showcases the type of complex transformations where such a reagent could potentially be integrated. acs.orgdatapdf.com

Intermediate Species Derived from 9 Diazo 9h Thioxanthene in Organic Transformations

Thioxanthene-9-ylidene Carbenes

The primary intermediate formed upon nitrogen extrusion from 9-diazo-9H-thioxanthene is thioxanthene-9-ylidene, a carbene species. Carbenes are neutral, divalent carbon species that feature a carbon atom with only six valence electrons, rendering them highly electrophilic and reactive. The reactivity and reaction pathways of thioxanthene-9-ylidene are profoundly influenced by its electronic spin state and the stereoelectronic effects imposed by the thioxanthene (B1196266) framework.

Singlet and Triplet Spin States

Carbenes can exist in two electronic spin states: singlet and triplet. youtube.com In a singlet carbene, the two non-bonding electrons are paired in a single orbital, while in a triplet carbene, these electrons are unpaired and reside in different orbitals. youtube.comulsu.ru This difference in electron configuration leads to distinct geometries and reactivities. youtube.com

The ground state of most carbenes is a triplet state, which is generally more stable due to reduced electron-electron repulsion. youtube.com However, the energy gap between the singlet and triplet states can be small, and the initially formed carbene upon photolysis of a diazo compound is often in the singlet state. youtube.com The singlet carbene can then undergo intersystem crossing to the more stable triplet state. youtube.com

For thioxanthene-9-ylidene, both singlet and triplet states are accessible and their participation in a reaction can often be inferred from the stereochemistry of the products. Reactions involving singlet carbenes are typically stereospecific and concerted, while triplet carbenes react in a stepwise manner, often leading to a loss of stereospecificity. youtube.com The delocalization of the unpaired electrons in the triplet state onto the aromatic rings of the thioxanthene scaffold can contribute to its stability. ulsu.ru

Stereoelectronic Influences on Carbene Reactivity

The reactivity of thioxanthene-9-ylidene is significantly modulated by stereoelectronic effects, which encompass the influence of orbital alignment and electron distribution on the transition states of its reactions. nih.govresearchgate.netnih.gov The rigid, tricyclic thioxanthene backbone imposes specific geometric constraints that dictate how the carbene center interacts with other molecules.

The electronic nature of the substituents on the thioxanthene ring system can also play a crucial role. nih.gov Electron-donating groups can stabilize the electron-deficient carbene center, potentially influencing the singlet-triplet energy gap and the carbene's nucleophilicity or electrophilicity. Conversely, electron-withdrawing groups would be expected to increase the electrophilicity of the carbene. The sulfur atom in the central ring, through its ability to participate in π-conjugation, also exerts a significant electronic influence on the carbene center.

Generation of Persistent Carbene Species

While most carbenes are transient intermediates, significant efforts have been made to generate persistent or even stable carbenes. ulsu.runih.gov A persistent species is one that has a long lifetime under specific conditions, allowing for its direct observation and characterization. The generation of persistent triplet carbenes, in particular, has been a subject of intense research. ulsu.runih.gov

The stability of a carbene is enhanced by both kinetic and thermodynamic factors. ulsu.ru Kinetic stabilization is often achieved by introducing bulky substituents around the carbene center, which sterically hinder decomposition pathways such as dimerization. researchgate.net Thermodynamic stabilization can be achieved through electronic effects, such as the delocalization of the non-bonding electrons onto adjacent π-systems. ulsu.ru In the case of thioxanthene-9-ylidene, the fused aromatic rings provide a degree of electronic delocalization that contributes to its stability compared to simpler carbenes.

Thiocarbonyl Ylides

In addition to carbenes, this compound can serve as a precursor to thiocarbonyl ylides. These are 1,3-dipolar species characterized by a central sulfur atom bonded to a carbon atom with a positive charge and another carbon atom with a negative charge. They are valuable intermediates in the construction of sulfur-containing heterocyclic compounds. acs.orgresearchgate.netresearchgate.net

Formation from Thiadiazoline Extrusion

A common method for generating thiocarbonyl ylides involves the thermal or photochemical extrusion of nitrogen from a 1,3,4-thiadiazoline precursor. researchgate.net These thiadiazolines can be synthesized through the [3+2] cycloaddition of a diazo compound, such as this compound, with a thioketone. The resulting thiadiazoline is often unstable and readily loses a molecule of dinitrogen to afford the corresponding thiocarbonyl ylide. researchgate.net This method provides a reliable entry into a wide range of thiocarbonyl ylides for subsequent synthetic applications. acs.orgresearchgate.net

Intramolecular Reactions (e.g., Electrocyclizations, Hydrogen Shifts)

Once generated, thiocarbonyl ylides can undergo a variety of intramolecular reactions, with electrocyclization being a prominent pathway. researchgate.netuzh.ch In the absence of an external trapping agent, the thiocarbonyl ylide can undergo a 1,3-dipolar electrocyclization to form a three-membered thiirane (B1199164) ring. uzh.ch This process is often stereospecific and provides a route to highly strained but synthetically useful thiirane derivatives.

In some cases, depending on the substitution pattern of the ylide, other intramolecular pathways can compete with or dominate over 1,3-electrocyclization. These can include 1,5-dipolar electrocyclizations to form five-membered rings or intramolecular hydrogen shifts. researchgate.net The specific reaction pathway taken is dictated by the electronic and steric properties of the substituents on the thiocarbonyl ylide.

Intermolecular Reactivity as 1,3-Dipoles

Diazo compounds are well-established as versatile 1,3-dipoles in cycloaddition reactions, a class of reactions that are pivotal for the synthesis of five-membered heterocyclic rings. wikipedia.org This reactivity is governed by the electronic structure of the diazo group, which can react with a variety of dipolarophiles, typically alkenes or alkynes. wikipedia.orgyoutube.com The reaction proceeds in a concerted, pericyclic manner, often referred to as a [3+2] cycloaddition. wikipedia.org The versatility of diazo compounds in these reactions is significant, with their reactivity being tunable based on their substituents and the reaction conditions. rsc.org

While this compound can be formally described as a 1,3-dipole, its predominant intermolecular reactivity often proceeds through the initial loss of a dinitrogen molecule (N₂) upon thermal or photochemical stimulation to form the corresponding thioxanthenylidene carbene. This highly reactive carbene intermediate can then engage in reactions that lead to products characteristic of a 1,3-dipolar cycloaddition. For instance, the carbene can react with a suitable substrate, such as a compound with a carbon-sulfur double bond (thioketone), to generate a thiocarbonyl ylide. This ylide is itself a reactive 1,3-dipole and can undergo subsequent cycloaddition reactions.

The general reactivity of diazoalkanes with unsaturated systems to form pyrazolines is well-documented. nih.gov For example, the reaction of trimethylsilyldiazomethane (B103560) with α,β-unsaturated esters leads to 1-pyrazolines, which can then isomerize. nih.gov By analogy, this compound is expected to react with electron-deficient alkenes and alkynes. However, the specific isolation of stable five-membered cycloadducts directly from the reaction of this compound acting as the initial 1,3-dipole is less common, as the pathway involving the carbene intermediate often dominates.

Thiirane Intermediates

Thiiranes, also known as episulfides, are three-membered heterocyclic compounds containing a sulfur atom. They are notable as transient intermediates in reactions involving this compound, particularly in the presence of compounds containing a carbon-sulfur double bond.

The primary route to thiirane intermediates from this compound involves the generation of thioxanthenylidene carbene. This carbene can then react with a thioketone. Two principal mechanistic pathways are considered for the formation of the thiirane:

Stepwise via a Thiadiazoline: The reaction can be initiated by a [3+2] cycloaddition of the diazo compound with the C=S bond of a thioketone to form a spirocyclic 1,3,4-thiadiazoline. These thiadiazoline intermediates are often unstable and readily extrude a molecule of nitrogen (N₂) to yield the corresponding thiirane.

Direct Carbene Addition: Alternatively, the pre-formed thioxanthenylidene carbene can add directly to the sulfur atom of the thioketone. This addition generates a thiocarbonyl ylide intermediate, which then undergoes a 1,3-dipolar electrocyclization to close the three-membered thiirane ring.

An example of such a transformation is the reaction of a diazo compound with 9H-thioxanthene-9-thione, which can lead to the formation of a thiirane intermediate.

Thiiranes derived from this compound are often unstable and serve as precursors to other products. Their most characteristic reaction is desulfurization, the extrusion of the sulfur atom to form an alkene. This process can occur either thermally or photochemically.

The desulfurization of the spiro-thiirane intermediate results in the formation of a new carbon-carbon double bond, linking the carbon atom that was originally part of the diazo group with the carbon atom from the former thioketone. This sequence, involving thiirane formation followed by desulfurization, provides a method for the synthesis of sterically hindered alkenes. For instance, reactions leading to α,β-unsaturated ketones have been shown to proceed through a thiirane intermediate which then undergoes desulfurization.

| Starting Materials | Intermediate | Product of Desulfurization |

| This compound, Thiobenzophenone | Spiro[thioxanthene-9,2'-thiirane]-3',3'-diphenyl | 9-(Diphenylmethylene)-9H-thioxanthene |

| Diazo compound, 9H-Xanthen-9-thione | Spiro[xanthene-9,2'-thiirane] derivative | α,β-unsaturated ketone (after further steps) |

Spirocyclic Reaction Intermediates (e.g., 1,3-dithiolanes)

In the course of reactions involving this compound, spirocyclic intermediates containing more than one sulfur atom can be formed. A key example is the formation of spirocyclic 1,3-dithiolanes. These five-membered rings contain two sulfur atoms and are attached to the thioxanthene moiety at the C9 position in a spiro arrangement.

The formation of these 1,3-dithiolanes can occur through several pathways. One proposed mechanism involves a sulfur-transfer reaction from an initially formed thiirane intermediate to a second molecule of the thioxanthenylidene carbene. This process generates a thiocarbonyl sulfide, which can then be trapped by another molecule of the carbene to form the spirocyclic 1,3-dithiolane (B1216140).

Another significant route to 1,3-dithiolanes is the reaction of this compound with carbon disulfide (CS₂). In this case, the thioxanthenylidene carbene, generated in situ, reacts with carbon disulfide. This reaction can lead to the formation of a spirocyclic 1,3-dithiolane derivative, although the exact mechanism may involve several steps. The synthesis of 1,3-dithiolanes is a general method often starting from carbonyl compounds and dithiols in the presence of an acid catalyst. organic-chemistry.org However, in the context of diazo chemistry, the pathway involves the electrophilic carbene reacting with a sulfur source.

| Reactants | Spirocyclic Intermediate |

| This compound, Thioketone (in excess) | Spiro[thioxanthene-9,2'-(1,3-dithiolane)] derivative |

| This compound, Carbon Disulfide | Spiro[thioxanthene-9,2'-(1,3-dithiolane)]-4-thione |

Applications in Advanced Organic Synthesis and Materials Science

Synthesis of Overcrowded Alkenes

A significant application of 9-diazo-9H-thioxanthene is in the synthesis of sterically congested, or "overcrowded," alkenes. These molecules, particularly bistricyclic aromatic enes, feature immense steric strain around the central carbon-carbon double bond, leading to unique conformational properties. rsc.org The primary method for this transformation is the Barton-Kellogg reaction, which couples a diazo compound with a thioketone to form a C=C double bond via an intermediate episulfide. rsc.org In a typical sequence, this compound (or a derivative) is reacted with a thione, such as 9H-thioxanthene-9-thione, to produce the corresponding episulfide. nih.gov This intermediate is then desulfurized, often using copper bronze or phosphines, to yield the target overcrowded alkene. nih.gov

The steric hindrance in these alkenes is accommodated by significant twisting around the central double bond or by folding of the tricyclic thioxanthene (B1196266) units. rsc.org These distortions introduce helical chirality, resulting in distinct, isolable conformers. rsc.org Researchers have developed more rapid and efficient methods for these syntheses, for example, by using (trimethylsilyl)diazomethane to react with two equivalents of a thioketone, which streamlines the formation of sterically demanding bisthioxanthylidenes. rsc.orgrsc.org

The unique structural properties of overcrowded alkenes derived from this compound make them ideal candidates for the construction of molecular motors. nih.govresearchgate.net These motors are molecules designed to perform controlled, unidirectional rotation when stimulated by an external energy source, such as light. nih.gov The diazo-thioketone coupling reaction is a crucial step in connecting the "upper" and "lower" halves of these complex structures. nih.gov

For instance, second-generation molecular motors have been synthesized where a chiral, rotating upper part is connected to a stator lower part, which can be a thioxanthene unit. nih.gov The synthesis involves the oxidation of a hydrazone to its diazo compound, which is then coupled with 9H-thioxanthene-9-thione to form an episulfide intermediate. nih.gov Subsequent desulfurization yields the final alkene, which functions as the core of the motor. nih.gov The helical chirality imposed by the steric hindrance is fundamental to the unidirectional rotation of these molecular machines. nih.gov

Table 1: Synthesis of Overcrowded Alkenes for Molecular Motors

| Precursors | Intermediate | Product Alkene | Yield (Alkene) | Reference |

|---|---|---|---|---|

| Hydrazone 3 + 9H-Thioxanthene-9-thione 9 | Episulfide 14 | Alkene 18 | 99% | nih.gov |

| Hydrazone 3 + 2-Methyl-9H-thioxanthene-9-thione 10 | Episulfide 15 | Alkene 19 | 98% | nih.gov |

| Hydrazone 2 + Thioketone 9 | Episulfide 22 | Alkene 25 | 63% | nih.gov |

| Hydrazone 2 + Thioketone 12 | Episulfide 23 | Alkene 26 | 83% | nih.gov |

(Data sourced from research on second-generation molecular motors) nih.gov

Stereoselective Synthesis of Spirocyclic Thiiranes and Related Heterocycles

Spirocyclic thiiranes, also known as episulfides, are key intermediates in the Barton-Kellogg synthesis of overcrowded alkenes and are valuable heterocyclic compounds in their own right. rsc.orgnih.gov The reaction of this compound with a suitable thioketone provides a direct route to these three-membered sulfur-containing rings. nih.govnih.gov

For example, the reaction between the diazo compound generated from 9H-thioxanthene-9-one hydrazone and 10,10-dimethyl-9(10H)-anthracenone-9-thione yields the corresponding dispiro thiirane (B1199164). nih.gov The stereochemistry of the resulting thiirane is critical as it dictates the geometry of the alkene formed upon desulfurization. Detailed studies have characterized these spirocyclic episulfides, which are often stable, crystalline solids. nih.gov The synthesis involves oxidizing the precursor hydrazone (e.g., with silver(I) oxide) to the diazo compound, followed by the addition of the thioketone, which leads to nitrogen evolution and the formation of the thiirane. nih.govnih.gov

Table 2: Synthesis of Spirocyclic Thiiranes

| Diazo Precursor (from Hydrazone) | Thioketone | Product Episulfide | Yield | Reference |

|---|---|---|---|---|

| 9H-Thioxanthene-9-one hydrazone | 10,10-Dimethyl-9(10H)-anthracenone-9-thione | Dispiro[10,10-dimethyl-9(10H)-anthracene-9, 2'-thiirane-3', 9"-(9"H)-thioxanthene] | 80.0% | nih.gov |

| 9H-Xanthene-9-one hydrazone | 10,10-Dimethyl-9(10H)-anthracenone-9-thione | Dispiro[10,10-dimethyl-9(10H)-anthracene-9, 2'-thiirane-3', 9"-(9"H)-xanthene] | 79.7% | nih.gov |

(Yields are based on the amount of added thioketone) nih.gov

Formation of Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Heteroaromatic Systems

While direct examples are not extensively documented in the reviewed literature, the fundamental reactivity of this compound suggests its potential utility in constructing complex polycyclic aromatic hydrocarbons (PAHs) and heteroaromatic systems. Diazo compounds are well-known precursors to carbenes, which are highly reactive species capable of various transformations useful in ring-forming reactions. The thioxanthene-9-ylidene carbene generated from this compound could, in principle, undergo reactions such as C-H insertion or cyclopropanation with aromatic or heteroaromatic substrates. Subsequent rearrangement or derivatization of the resulting products could provide a pathway to annulated systems, thereby expanding a simple aromatic precursor into a more complex PAH or polycyclic heteroaromatic structure. This potential application builds on established carbene chemistry for the synthesis of complex molecular architectures. rsc.orgnih.govnih.gov

Generation of Thioxanthene-Derived Scaffolds for Optoelectronic Materials

The thioxanthene core, which is the fundamental structure of this compound, is a privileged scaffold for the development of materials with interesting optoelectronic properties. Although the diazo compound itself is a reactive intermediate, its ketone precursor, 9H-thioxanthen-9-one, and related derivatives are used to build molecules for applications in organic electronics. rsc.org

For instance, 2-methyl-9H-thioxanthene-9-one serves as a precursor for pendant groups in electro-active polyimides. rsc.org These polymers exhibit electrochromic behavior, meaning they change color upon electrochemical reduction and oxidation, a property useful for smart windows and displays. rsc.org Furthermore, other derivatives, such as 9,9-diphenyl-9H-thioxanthene compounds, have been successfully employed as host materials in blue phosphorescent organic light-emitting diodes (OLEDs). rsc.org These materials facilitate highly efficient energy transfer to the phosphorescent dopant, leading to devices with high external quantum efficiencies and low turn-on voltages. rsc.org The robust thermal and electrochemical stability of the thioxanthene unit contributes to the operational lifetime of such devices.

Modular Synthesis of Functionalized Thioxanthenes

The synthetic routes involving this compound and its precursors are amenable to a modular approach for creating a library of functionalized thioxanthene derivatives. By starting with substituted 2-(arylthio)benzaldehydes or related building blocks, a wide variety of thioxanthenes with different electronic and steric properties can be prepared. rsc.orgresearchgate.net This modularity is particularly evident in the synthesis of overcrowded alkenes, where different substituted thioxanthene halves can be coupled. rsc.orgrsc.org

A rapid and efficient method using (trimethylsilyl)diazomethane allows for the dimerization of various substituted thioketones, providing facile access to a range of bisthioxanthylidene switches. rsc.orgrsc.org This approach demonstrates high tolerance for different substitution patterns, enabling the fine-tuning of the conformational and redox-switching properties of the final molecules. rsc.org Such synthetic flexibility is crucial for developing materials with tailored functions for specific applications in molecular machinery and materials science. researchgate.net

Contributions to Chiroptical Molecular Switch Design

Chiroptical molecular switches are molecules that can be reversibly toggled between at least two stable states with distinct chiroptical properties (e.g., circular dichroism) using an external stimulus. nih.govresearchgate.net Overcrowded alkenes derived from thioxanthene precursors are a major class of such switches. researchgate.netrsc.org The inherent helical chirality that arises from the sterically congested double bond is the basis for their switching behavior. rsc.org

Photophysical and Photochemical Behavior

Direct Photolysis Mechanisms

Direct irradiation of 9-diazo-9H-thioxanthene with ultraviolet light leads to the cleavage of the carbon-nitrogen bond in the diazo group. This process results in the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process that drives the reaction forward. The primary reactive intermediate generated upon the loss of N₂ is the corresponding carbene, 9-thioxanthenylidene.

The formation of this carbene proceeds through an excited singlet state of the diazo compound. The resulting singlet carbene is a highly reactive species with a vacant p-orbital and a lone pair of electrons in an sp² hybrid orbital. This electron-deficient yet nucleophilic character governs its subsequent reactions. The singlet carbene can undergo a variety of transformations, including intramolecular reactions, such as C-H bond insertion, or intermolecular reactions with suitable trapping agents. In the absence of other reactants, the carbene may dimerize to form the corresponding alkene.

It is also possible for the initially formed singlet carbene to undergo intersystem crossing to the more stable triplet state. The triplet carbene has two unpaired electrons and exhibits diradical character. The efficiency of intersystem crossing and the relative reactivities of the singlet and triplet carbenes are influenced by the solvent and the presence of heavy atoms.

Photosensitized Reactions and Energy Transfer Processes

The decomposition of this compound can also be initiated through photosensitization. In this process, a sensitizer (B1316253) molecule absorbs light and then transfers its excitation energy to the diazo compound, which does not directly absorb light at that wavelength. For this to occur, the triplet energy of the sensitizer must be greater than that of the diazoalkane.

Triplet-triplet energy transfer from an excited sensitizer to this compound populates the triplet state of the diazo compound directly. Subsequent decomposition of the triplet diazoalkane leads to the formation of the triplet carbene, 9-thioxanthenylidene, and nitrogen gas. This method provides a valuable route to selectively generate the triplet carbene, allowing for the study of its specific reactivity, which can differ significantly from that of the singlet carbene generated via direct photolysis. The choice of sensitizer is crucial and allows for control over the reaction pathway.

Red-Light Activation and Wavelength-Specific Reactivity

The activation of diazo compounds typically requires UV or blue light. However, strategic modification of the molecular structure can shift the absorption spectrum to longer, lower-energy wavelengths, enabling red-light activation. While specific studies on the red-light activation of this compound are not extensively documented, the principles of chromophore design suggest that extending the π-conjugation of the thioxanthene (B1196266) system could facilitate absorption in the red region of the spectrum.

Wavelength-specific reactivity implies that different excited states can be accessed by using different excitation wavelengths, potentially leading to different reaction outcomes. For instance, excitation into higher-energy electronic states might open up reaction channels that are not accessible upon excitation into the lowest-energy absorption band. However, detailed studies on the wavelength-dependent photochemistry of this compound are necessary to establish such specific reactivity patterns.

Generation of Photo-Generated Intermediates for Transient Spectroscopy

The photolysis of this compound is an excellent method for generating the highly reactive carbene, 9-thioxanthenylidene, for study by transient absorption spectroscopy. This technique allows for the direct observation and characterization of short-lived intermediates by monitoring their absorption of a probe light pulse after excitation by a laser pulse.

Upon laser flash photolysis of this compound, the formation of the transient carbene can be detected. The transient absorption spectrum would provide key information about the electronic structure of 9-thioxanthenylidene. The lifetime of the carbene and its decay kinetics can be monitored in the presence of various reactants, providing quantitative data on its reactivity. Such studies are crucial for understanding the mechanisms of the various reactions that carbenes undergo.

| Intermediate | Generation Method | Spectroscopic Technique | Key Information Obtained |

| 9-Thioxanthenylidene (Singlet) | Direct Photolysis | Transient Absorption Spectroscopy | Electronic transitions, lifetime, reaction kinetics |

| 9-Thioxanthenylidene (Triplet) | Photosensitization | Transient Absorption Spectroscopy | Electronic transitions, lifetime, reaction kinetics |

Influence of Substituents on Photochemical Pathways

The introduction of substituents onto the aromatic rings of the thioxanthene core can significantly influence the photophysical and photochemical properties of this compound. Electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, thereby affecting the absorption spectrum and the energies of the excited states.

For example, electron-donating groups are expected to cause a bathochromic (red) shift in the absorption spectrum, potentially making the compound more sensitive to longer wavelengths of light. Conversely, electron-withdrawing groups may cause a hypsochromic (blue) shift. Furthermore, substituents can influence the rate of intersystem crossing between the singlet and triplet states of the carbene, as well as the reactivity of the carbene itself through steric and electronic effects. A systematic study of a series of substituted this compound derivatives would be necessary to fully elucidate these structure-property relationships.

| Substituent Type | Expected Effect on Absorption | Potential Influence on Reactivity |

| Electron-Donating (e.g., -OCH₃, -N(CH₃)₂) | Bathochromic Shift | May stabilize the carbene, influencing its selectivity. |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Hypsochromic Shift | May increase the electrophilicity of the carbene. |

| Halogens (e.g., -Cl, -Br) | Heavy-atom effect may promote intersystem crossing. | Can influence both steric and electronic properties. |

Computational and Theoretical Investigations of 9 Diazo 9h Thioxanthene and Its Reactions

Electronic Structure Calculations of the Diazo Compound

While specific electronic structure calculations for 9-diazo-9H-thioxanthene are not extensively documented in the literature, the electronic properties can be inferred from studies on related thioxanthene (B1196266) derivatives. For instance, spectroelectrochemical studies on 2-methyl-9H-thioxanthene-9-one and its S,S-dioxide have utilized time-dependent density functional theory (TD-DFT) to interpret their electronic absorption spectra. These studies provide a foundation for understanding the electronic transitions within the thioxanthene core, which would be a crucial component of any detailed analysis of the diazo compound. The introduction of the diazo group at the 9-position is expected to significantly influence the frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to its reactivity.

Ab Initio and DFT Studies on Carbene Intermediates (Singlet-Triplet Gap Analysis)

The thermal or photochemical decomposition of this compound generates the carbene intermediate, thioxanthenylidene. A critical aspect of carbene chemistry is the energy difference between the lowest singlet and triplet spin states (the singlet-triplet gap, ΔES-T). This gap dictates the ground state of the carbene and its subsequent reactivity.

The accurate calculation of ΔES-T for carbenes is a known challenge for computational methods. nih.govchemrxiv.orgresearchgate.net Standard DFT methods, particularly with common functionals, can sometimes fail to predict the correct ordering of states, especially in systems where the gap is small or inverted. nih.govchemrxiv.org More advanced methods like multiconfiguration pair-density functional theory (MC-PDFT) and state-specific approaches such as ΔSCF (Delta Self-Consistent Field) have shown promise in providing more accurate predictions for organic diradicals and systems with potentially inverted singlet-triplet gaps. nih.govchemrxiv.org For thioxanthenylidene, the presence of the sulfur atom with its lone pairs is expected to influence the electronic structure and the resulting singlet-triplet splitting. Early experimental work characterized thioxanthenylidene as a nucleophilic carbene, which suggests a singlet ground state where the lone pair resides in a higher-energy sp2-hybridized orbital.

Mechanistic Elucidation of Cycloaddition and Insertion Reactions

The carbene generated from this compound can undergo a variety of reactions, with cycloadditions and insertions being prominent pathways. Computational studies on analogous systems, such as 9-diazo-9H-fluorene, provide a framework for understanding the mechanisms of these transformations.

Transition State Analysis and Reaction Energetics

The 1,3-dipolar cycloaddition of diazo compounds to alkenes is a well-studied reaction class. nih.gov Computational studies on the reaction of 9-diazo-9H-fluorene with various dipolarophiles have shown that these reactions proceed through a concerted, asynchronous transition state. The geometry of the transition state reveals the extent of bond formation between the terminal nitrogen of the diazo compound and the two carbons of the alkene.

The activation energies for these cycloadditions are influenced by the electronic nature of both the diazo compound and the dipolarophile. For instance, the reaction of 9-diazo-9H-fluorene with electron-deficient alkenes is generally faster due to a smaller HOMO-LUMO gap between the reactants. A similar trend would be expected for the reactions of this compound.

The following table, adapted from a study on 9-diazo-9H-fluorene, illustrates the effect of the dipolarophile on the reaction rate, which is directly related to the activation energy. A similar trend would be anticipated for this compound.

Table 1: Reaction of 9-Diazo-9H-fluorene with Various 2-Arylidene-1H-indene-1,3(2H)-diones

| Entry | Aryl Group | Solvent | Time (h) | Yield (%) |

| 1 | Phenyl | Dioxane | 8 | 63 |

| 2 | 4-Methylphenyl | Dioxane | 8 | 65 |

| 3 | 4-Methoxyphenyl | Dioxane | 7 | 72 |

| 4 | 4-Chlorophenyl | Dioxane | 9 | 60 |

| 5 | 4-Nitrophenyl | Dioxane | 6 | 78 |

This table is illustrative and based on data for a similar compound. The trend shows that electron-withdrawing groups on the aryl ring of the dipolarophile (e.g., nitro) lead to faster reactions (shorter time) and often higher yields, suggesting a lower activation energy.

Solvent Effects on Reaction Pathways

The solvent can play a crucial role in the outcome of chemical reactions. nih.gov Computational studies on the cycloaddition of 9-diazo-9H-fluorene have shown that the polarity of the solvent can influence the reaction rate. Generally, polar aprotic solvents are found to be optimal for these types of 1,3-dipolar cycloadditions.

The table below, based on the study of 9-diazo-9H-fluorene with 2-(4-nitrobenzylidene)-1H-indene-1,3(2H)-dione, demonstrates the impact of the solvent on the reaction yield and time. It is reasonable to assume that the reactions of this compound would exhibit a similar dependence on the solvent.

Table 2: Solvent Effect on the Cycloaddition of 9-Diazo-9H-fluorene

| Entry | Solvent | Time (h) | Yield (%) |

| 1 | Diethyl ether | 15 | 30 |

| 2 | Dioxane | 6 | 78 |

| 3 | Tetrahydrofuran | 10 | 69 |

| 4 | Methylene chloride | 8 | 70 |

| 5 | Acetonitrile (B52724) | 6 | 96 |

| 6 | Ethanol | 12 | 60 |

| 7 | Methanol (B129727) | 15 | 45 |

This table is illustrative and based on data for a similar compound. The data suggests that polar aprotic solvents like acetonitrile provide the best results, while protic solvents like methanol are less effective, possibly due to hydrogen bonding interactions with the diazo compound.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry is a powerful tool for predicting the reactivity and selectivity of unknown reactions. nih.govresearchgate.net For this compound, theoretical calculations can be employed to explore potential new reactions. By calculating the energies of transition states for different reaction pathways, it is possible to predict which products are likely to form and under what conditions.

For example, in reactions with unsymmetrical alkenes, computational methods can predict the regioselectivity by comparing the activation barriers for the formation of the different possible regioisomers. Frontier Molecular Orbital (FMO) theory is often used in this context to rationalize the observed or predicted selectivity. The interaction between the HOMO of the diazo compound and the LUMO of the alkene (or vice versa) determines the preferred orientation of approach.

Conformational Analysis and Stereochemistry

The thioxanthene ring system is not planar and exists in a folded conformation. The degree of folding and the conformational flexibility can influence the reactivity of the diazo group at the 9-position. Computational methods can be used to determine the preferred conformation of this compound and the energy barriers for conformational changes.

Furthermore, in reactions that generate new stereocenters, computational analysis can predict the stereochemical outcome. By modeling the transition states leading to different stereoisomers, it is possible to determine which diastereomer or enantiomer is favored energetically. This is particularly important in the design of stereoselective reactions.

Analytical and Spectroscopic Methodologies for Reaction Monitoring

Spectroscopic Analysis of Reaction Intermediates (e.g., Thiiranes, Ylides)

Spectroscopic methods are indispensable for detecting and characterizing the fleeting intermediates generated during the reactions of 9-Diazo-9H-thioxanthene, such as the corresponding carbene, as well as subsequent products like thiiranes and sulfur ylides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of thioxanthene (B1196266) derivatives and the products formed from this compound reactions. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structure determination of stable products. nih.govmdpi.com

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to assign specific proton and carbon signals, which is especially useful for complex tetracyclic thioxanthene derivatives. nih.gov While direct NMR observation of highly reactive intermediates like carbenes is challenging, the technique is invaluable for characterizing trapped intermediates or stable rearrangement products. For instance, the formation of a sulfur ylide or a thiirane (B1199164) (episulfide) from the reaction of the thioxanthene carbene with a suitable substrate would lead to characteristic upfield shifts in the ¹H and ¹³C NMR spectra for the atoms in the newly formed three-membered ring. mdpi.com Mechanistic studies of thiol reactivity have successfully used ¹⁹F NMR to directly observe reactive intermediates like sulfenic acids, a strategy that could be adapted for fluorinated thioxanthene derivatives. nih.gov

Table 1: Representative NMR Data for Thioxanthene Derivatives

This table is based on data for analogous thioxanthene structures and provides expected ranges.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Reference |

| ¹H | Aromatic Protons | 7.0 - 8.8 | nih.gov |

| ¹³C | Aromatic Carbons | 120 - 150 | nih.govmdpi.com |

| ¹³C | Thioether (C-S-C) | ~35-40 | nih.gov |

| ¹³C | Ylidic Carbon (P=C) | ~20-30 | mdpi.com |

| ¹³C | Thiirane Ring Carbons | ~20-30 | wikipedia.org |

Mass spectrometry (MS) is a powerful tool for monitoring the progress of reactions involving this compound and for detecting intermediates. nih.gov High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), can confirm the elemental composition of synthesized thioxanthene derivatives. nih.gov In reaction monitoring, MS can identify the consumption of reactants and the formation of products by tracking their respective mass-to-charge (m/z) ratios.

This technique is particularly useful for detecting transient species or reaction intermediates. The decomposition of this compound involves the loss of a dinitrogen molecule (N₂), resulting in a mass decrease of approximately 28 Da, which can be readily observed. MS analysis can identify subsequent products by their specific molecular weights; for example, the formation of a persulfide is marked by a mass increase of ~32 Da relative to the parent thiol. nih.gov While direct detection of the highly reactive carbene intermediate is difficult, products resulting from its reaction, such as a thiirane or an ylide, can be identified by their unique molecular masses.

Table 2: Expected Mass Data for this compound and Related Species

Calculated exact masses for key species in the reaction pathway.

| Compound/Intermediate | Molecular Formula | Expected Exact Mass (m/z) |

| This compound | C₁₃H₈N₂S | 224.046 |

| Thioxanthen-9-ylidene (Carbene) | C₁₃H₈S | 196.035 |

| 9H-Thioxanthene | C₁₃H₁₀S | 198.051 |

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and monitoring their transformation during chemical reactions. arxiv.org For this compound, the most prominent and diagnostic feature in its IR spectrum is the strong asymmetric stretching vibration (νₐₛ) of the diazo group (C=N₂). rsc.org This band appears in a relatively uncongested region of the spectrum, typically between 2000 and 2200 cm⁻¹, making it an excellent probe for monitoring the decomposition of the starting material. rsc.orgthemoonlight.io

The disappearance of this characteristic diazo peak signifies the conversion of this compound into the corresponding carbene. researchgate.netnih.gov The formation of subsequent products can be monitored by the appearance of new characteristic bands. For instance, the formation of carbonyl groups in oxidation side-products would be indicated by strong absorptions around 1700 cm⁻¹. nih.gov The position and width of the diazo C=N₂ νₐₛ band can also provide information about the local molecular environment, such as hydrogen bonding. rsc.org

Table 3: Key Infrared Absorption Frequencies

Characteristic frequencies for functional groups relevant to this compound chemistry.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

| Diazo (C=N₂) | Asymmetric Stretch | 2000 - 2200 | rsc.orgthemoonlight.io |

| Aromatic C-H | Stretch | 3000 - 3100 | nih.gov |

| Aromatic C=C | Stretch | 1450 - 1600 | nih.gov |

| Carbonyl (C=O) | Stretch | ~1714 | nih.gov |

Kinetic Studies of Decomposition and Reaction Rates

Understanding the reaction kinetics of this compound is essential for controlling its reactivity and optimizing synthetic outcomes. Kinetic studies focus on the rate of decomposition of the diazo compound and the rates of subsequent reactions of the generated carbene intermediate. Techniques like ultrafast laser flash photolysis coupled with transient infrared spectroscopy can be used to observe the formation of both the diazo isomer and the carbene intermediate on a picosecond timescale. researchgate.netnih.gov

By monitoring the decay of the diazo compound's characteristic IR absorption or the growth of product absorptions over time, rate constants for the decomposition and subsequent reactions can be determined. researchgate.net The photochemical decomposition of diazo compounds has been a subject of renewed interest, as it provides a pathway to carbenes under mild conditions. rsc.org Kinetic studies would elucidate the stability of this compound under thermal and photochemical conditions and quantify its reaction rates with various substrates, providing critical data for its synthetic applications.

Chromatographic Techniques for Product Isolation and Analysis (e.g., Column Chromatography, HPLC)

Chromatographic techniques are vital for the separation, purification, and analysis of the products derived from this compound reactions. nih.govnih.gov

Column Chromatography: Flash column chromatography using silica (B1680970) gel is a standard and essential method for purifying synthesized thioxanthene derivatives from crude reaction mixtures. nih.govbibliotekanauki.pl The separation is based on the differential adsorption of compounds to the stationary phase, allowing for the isolation of desired products in high purity.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is used for both analytical and preparative-scale separations. Reversed-phase (RP-C18) columns are commonly used, but specialized stationary phases, such as those based on calixarenes, have been shown to be effective in separating geometric (cis/trans) isomers of thioxanthene derivatives. nih.gov Enantioselective HPLC on a chiral stationary phase is the method of choice for resolving enantiomers of chiral thiophene-based materials, a technique applicable to chiral products derived from this compound. mdpi.com All reactions are typically monitored by thin-layer chromatography (TLC) to quickly assess reaction progress and select appropriate conditions for column chromatography. nih.gov

X-ray Crystallography for Absolute Structure Determination of Reaction Products

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of crystalline reaction products. nih.gov This technique provides precise information on bond lengths, bond angles, and stereochemistry, confirming the connectivity and configuration of newly synthesized molecules. researchgate.net

For complex structures, such as the tetracyclic thioxanthenes that can be synthesized, X-ray crystallography provides unequivocal proof of structure where spectroscopic methods alone might be ambiguous. nih.gov For example, it can distinguish between different isomers and reveal subtle structural features, such as the planarity of the ring system. nih.gov The determination of the crystal structure of a product derived from a this compound reaction provides the ultimate confirmation of the reaction pathway and the stereochemical outcome.

Future Research Directions and Unexplored Avenues

Asymmetric Synthesis Utilizing 9-Diazo-9H-thioxanthene

The field of asymmetric catalysis has been significantly advanced by the use of diazo compounds in metal-catalyzed reactions to generate chiral molecules. rochester.edunih.gov A significant future direction for this compound lies in its application as a carbene precursor for asymmetric cyclopropanation and other insertion reactions. rochester.edunih.gov While dirhodium tetracarboxylate catalysts are commonly employed for such transformations, the development of catalyst systems specifically tailored to the steric and electronic properties of the 9-thioxanthenylidene carbene will be crucial. nih.gov

Future investigations could focus on the design and synthesis of chiral ligands for transition metals like rhodium, copper, and palladium that can effectively control the stereochemistry of the carbene transfer from this compound to a variety of olefinic substrates. The inherent rigidity and bulk of the thioxanthene (B1196266) moiety may offer unique stereocontrol that differs from more common diazoacetates.

A particularly innovative approach would be the exploration of biocatalysis, using engineered enzymes such as myoglobin variants to catalyze asymmetric cyclopropanation reactions with this compound. rochester.edu This could provide a green and highly selective alternative to traditional organometallic catalysts.

Table 1: Potential Chiral Catalyst Systems for Asymmetric Synthesis with this compound

| Catalyst Type | Potential Chiral Ligands/Scaffolds | Target Reactions | Expected Outcomes |

| Transition Metal Catalysts | Chiral N-heterocyclic carbenes (NHCs), Phosphine (B1218219) ligands (e.g., Ph-BPE), Bisoxazoline ligands | Asymmetric cyclopropanation, C-H insertion, Si-H insertion | High enantioselectivity and diastereoselectivity in the synthesis of novel chiral thioxanthene-containing molecules. |

| Biocatalysts | Engineered Myoglobin, Cytochrome P450 variants | Enantioselective cyclopropanation of styrenes and other olefins | Environmentally benign synthesis of optically active cyclopropanes with high turnover numbers and stereocontrol. |

| Chiral Brønsted Acids | Chiral Phosphoric Acids (CPAs) | Asymmetric protonation of ylide intermediates | Metal-free approach to enantioselective bond formation. |

Development of Novel Functional Materials and Devices

The thioxanthene scaffold is a component of various functional materials, including those used in organic light-emitting diodes (OLEDs) and as fluorescent probes. rsc.orgnih.gov The reactive carbene generated from this compound could serve as a versatile building block for the synthesis of novel polymers and functional materials with unique optoelectronic properties.

One potential avenue of research is the polymerization of the 9-thioxanthenylidene carbene, either through self-polymerization or copolymerization with other monomers. This could lead to the formation of polymers with a conjugated backbone incorporating the thioxanthene unit, which may exhibit interesting conductivity, photoluminescence, or charge-transport properties.

Furthermore, the carbene could be used to functionalize existing materials, such as graphene or carbon nanotubes, to tailor their electronic properties. The grafting of the thioxanthene moiety onto surfaces could also lead to the development of new sensors or photoresponsive materials. The synthesis of spiro[fluorene-9,9′-thioxanthene] derivatives has shown promise for hole-transporting materials in OLEDs, suggesting that similar spirocyclic structures derived from this compound could be valuable.

Exploration of Bio-Inspired Reactivity and Photochemistry

The photochemical properties of the thioxanthene core offer exciting possibilities for bio-inspired reactivity. Thioxanthones, which are structurally similar, are known to be effective photosensitizers. rsc.org This suggests that this compound could be activated by visible light to generate the corresponding carbene under mild, biomimetic conditions.

Future research could focus on using the thioxanthene moiety as a "photoantenna" to absorb light and trigger the extrusion of nitrogen from the diazo group. This light-induced reactivity could be harnessed for a variety of applications, such as photodynamic therapy, where the controlled release of a reactive intermediate is desired.

Moreover, the thioxanthene scaffold's ability to undergo photo-oxidation could be coupled with the reactivity of the diazo group to design novel photo-responsive systems. researchgate.netnih.gov For instance, the oxidation state of the sulfur atom could potentially be altered by light, which in turn could modulate the reactivity of the diazo or carbene functionality. This type of multi-state-responsive molecule is of great interest in the development of "smart" materials and molecular switches.

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

A deep understanding of the reaction mechanisms involving the 9-thioxanthenylidene carbene is essential for the rational design of new catalysts and materials. The transient and highly reactive nature of carbene intermediates presents a significant challenge for their direct observation.

Future research should employ advanced spectroscopic techniques to probe the formation and fate of the 9-thioxanthenylidene carbene in real-time. Techniques such as laser flash photolysis (LFP), transient absorption spectroscopy, and time-resolved infrared (TRIR) spectroscopy could provide invaluable insights into the kinetics and electronic structure of this reactive intermediate.

Computational studies, including density functional theory (DFT) calculations, will also play a crucial role in complementing experimental data. researchgate.net Theoretical modeling can help to predict the geometry, stability, and reactivity of the carbene, as well as to elucidate the transition states of its reactions. A combined experimental and computational approach will be key to unlocking the full potential of this compound in synthesis and materials science.

Table 2: Proposed Spectroscopic and Computational Methods for Mechanistic Studies

| Technique | Information Gained | Potential Research Focus |

| Laser Flash Photolysis (LFP) | Direct observation of transient carbene species, determination of reaction kinetics. | Studying the lifetime and reactivity of 9-thioxanthenylidene with various trapping agents. |

| Transient Absorption Spectroscopy | Electronic structure of the carbene and other transient intermediates. | Characterizing the excited states of this compound and the electronic transitions of the resulting carbene. |

| Time-Resolved Infrared (TRIR) Spectroscopy | Vibrational modes of the carbene and changes in bonding during the reaction. | Monitoring the disappearance of the diazo stretch and the appearance of new vibrational bands corresponding to the carbene and its products. |

| Density Functional Theory (DFT) | Ground and excited state energies, optimized geometries, reaction pathways, and transition states. | Predicting the stereochemical outcomes of asymmetric reactions and understanding the role of the catalyst. |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 9-Diazo-9H-thioxanthene, and what are the critical reaction parameters?

- Methodological Answer : Synthesis typically involves diazotization of a precursor amine. For thioxanthene derivatives, describes a route using 2,6-dichloro-benzonitrile and thiophenol under polyphosphoric acid catalysis to form thioxanthene intermediates . To introduce the diazo group, diazotization with sodium nitrite under acidic conditions (e.g., HCl) at 0–5°C is common. Key parameters include temperature control (to prevent premature decomposition), stoichiometric ratios of nitrite, and inert atmospheres to minimize side reactions. Characterization via HPLC or GC-MS is recommended to confirm purity.

Q. How can researchers assess the thermal stability of this compound under experimental conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard for evaluating decomposition temperatures and exothermic events . For diazo compounds, isothermal stability tests at 25°C, 40°C, and 60°C over 24–72 hours, monitored via UV-Vis spectroscopy (to track diazo group loss at λ ~ 300–400 nm), provide kinetic degradation data. notes a predicted boiling point of 446.6±44.0°C, suggesting moderate thermal resilience, but experimental validation is critical .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm molecular structure, with attention to diazo proton signals (~δ 5–7 ppm) and aromatic ring environments.

- IR : Detect N=N stretching vibrations (~1450–1600 cm) and S-C bonds (~600–700 cm) .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated MW 240.277 g/mol for related thioxanthene derivatives in ) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound for photochemical applications?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps, absorption spectra, and charge transfer dynamics. ’s structural analogs (e.g., 9H-thioxanthen-9-one) suggest a planar aromatic system; introducing a diazo group likely lowers the LUMO, enhancing photoreactivity . Pair computational results with experimental UV-Vis and fluorescence spectroscopy to validate predicted λ and quantum yields.

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR bands)?

- Methodological Answer :

- For NMR anomalies: Use 2D techniques (COSY, HSQC) to assign coupling patterns or identify impurities. Compare with simulated spectra (e.g., ACD/Labs or Gaussian NMR prediction).

- For IR discrepancies: Isotopic labeling (e.g., N-diazo) or variable-temperature IR can distinguish overlapping vibrations.

- Cross-reference with literature on structurally similar compounds (e.g., ’s ethyl 9-oxo-3-(phenylsulphonyl) derivative) to isolate substituent effects .

Q. How can researchers design experiments to probe the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Photoredox Catalysis : Irradiate (e.g., 365 nm LED) in the presence of transition-metal catalysts (e.g., Ru(bpy)) and substrates (e.g., aryl halides). Monitor via in-situ UV-Vis for diazo group consumption.

- Electrochemical Analysis : Cyclic voltammetry (CV) determines redox potentials ( references CV for dibenzofuran analogs) .

- Mechanistic Probes : Use radical traps (TEMPO) or isotopic labeling to distinguish radical vs. ionic pathways.

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing contradictory results in reaction yields?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting yield.

- Error Analysis : Quantify instrument uncertainty (e.g., ±0.1°C for temperature sensors) and propagate errors using methods in .

- Multivariate Regression : Identify correlations between reaction parameters and outcomes (e.g., JMP or R packages).

Q. How should researchers structure a publication to address reproducibility challenges with this compound?

- Methodology Section : Detail exact stoichiometry, purification steps (e.g., column chromatography gradients), and equipment calibration.

- Supplementary Data : Include raw NMR/FID files, TGA thermograms, and computational input files.

- Uncertainty Reporting : Adhere to significant figures and error margins per ’s standards for SI units .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.